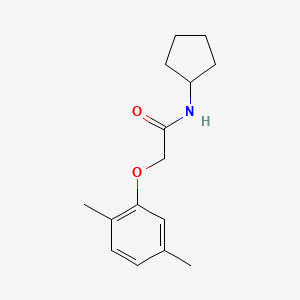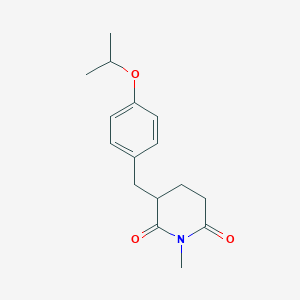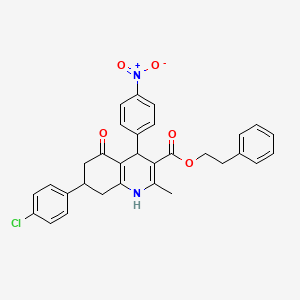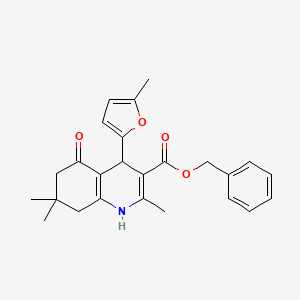
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CPCA is a selective antagonist of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. In
作用机制
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide acts as a selective antagonist of the M4 muscarinic acetylcholine receptor. When this compound binds to the receptor, it prevents the receptor from being activated by its natural ligand, acetylcholine. This blockade of the receptor can lead to changes in neuronal signaling and ultimately affect behavior and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the striatum, where the M4 receptor is primarily expressed. Studies have shown that this compound can improve motor function in animal models of Parkinson's disease by blocking the M4 receptor. Additionally, this compound has been shown to have potential antipsychotic effects in animal models of schizophrenia.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide as a research tool is its selectivity for the M4 receptor. This selectivity allows researchers to specifically target this receptor and study its effects on behavior and motor function. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain, leading to unintended effects.
未来方向
There are several future directions for research involving N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide. One potential area of research is the development of more selective M4 receptor antagonists. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain. Developing more selective compounds could help researchers better understand the role of the M4 receptor in neurological disorders. Additionally, further research is needed to better understand the potential therapeutic effects of M4 receptor antagonists in the treatment of schizophrenia and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a selective antagonist of the M4 muscarinic acetylcholine receptor that has gained attention in the scientific community as a research tool. This compound has been used to study the role of the M4 receptor in various neurological disorders and has shown potential therapeutic effects in animal models of schizophrenia and Parkinson's disease. While this compound has advantages as a research tool, there are also limitations to its use. Future research is needed to better understand the potential therapeutic effects of M4 receptor antagonists and to develop more selective compounds.
合成方法
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide can be synthesized using a multi-step process starting from 2,5-dimethylphenol and cyclopentylamine. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenyl chloroacetate. The second step involves the reaction of this intermediate with cyclopentylamine to form this compound. The final product is then purified using chromatography techniques.
科学研究应用
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide has been used as a research tool to study the role of the M4 muscarinic acetylcholine receptor in various neurological disorders. The M4 receptor is primarily expressed in the striatum, a region of the brain that is involved in motor control and reward processing. Dysfunction of this receptor has been implicated in the pathophysiology of schizophrenia and Parkinson's disease. This compound has been shown to selectively block the M4 receptor, which can help researchers better understand the role of this receptor in these disorders.
属性
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-8-12(2)14(9-11)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKDAPXOPHONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)





![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)